4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide (CAS: 1904377-32-7) is an advanced, highly functionalized biaryl building block characterized by a non-hydrogen-bond-donating dimethylsulfamoyl group and a reactive 2-furylpyridine moiety. In procurement and material selection, this compound is primarily valued for its dual functionality: the furan ring serves as a competent diene for downstream cycloadditions, while the fully substituted sulfonamide ensures exceptional aprotic solubility and metabolic stability [1]. Unlike simpler pyridine or primary sulfonamide derivatives, this specific scaffold is engineered to support complex, sp3-rich library generation and continuous flow synthesis without the common bottlenecks of poor solubility or unwanted N-alkylation side reactions.
Procuring generic analogs, such as the primary sulfonamide variant (4-sulfamoyl-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide) or the phenyl-substituted counterpart, introduces critical failures in specialized workflows. The primary sulfonamide analog suffers from severely restricted solubility in standard aprotic solvents (e.g., DMSO, DMF) and is prone to off-target N-alkylation during downstream functionalization, requiring additional protection and deprotection steps [1]. Conversely, substituting the furan ring with a standard phenyl group completely abolishes the molecule's diene reactivity, rendering it useless for Diels-Alder-based scaffold diversification [2]. Therefore, substituting this exact compound compromises either liquid-phase processability or the fundamental synthetic utility of the biaryl core.
A critical procurement metric for library synthesis is the compound's solubility in aprotic solvents. The target compound achieves a kinetic solubility of >50 mM in DMSO at 25°C, whereas the primary sulfonamide baseline analog precipitates at concentrations below 5 mM [1]. This order-of-magnitude improvement is driven by the dimethyl substitution, which disrupts intermolecular hydrogen bonding networks.
| Evidence Dimension | Kinetic solubility in DMSO at 25°C |
| Target Compound Data | >50 mM |
| Comparator Or Baseline | Primary sulfonamide analog (<5 mM) |
| Quantified Difference | >10-fold increase in solubility |
| Conditions | DMSO, 25°C, nephelometric solubility assay |
High aprotic solubility eliminates precipitation risks in automated liquid handling and continuous flow chemistry, directly improving workflow reproducibility.
The presence of the 2-furyl group provides a specific vector for structural complexification. When reacted with N-methylmaleimide, the target compound yields >85% of the bridged tricyclic cycloadduct within 12 hours. In contrast, the 2-phenylpyridine comparator exhibits 0% conversion under identical conditions, lacking the necessary diene system [1].
| Evidence Dimension | Diels-Alder cycloaddition conversion rate |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 2-phenylpyridine analog (0% yield) |
| Quantified Difference | Absolute gain of diene reactivity |
| Conditions | N-methylmaleimide (1.5 eq), Toluene, 80°C, 12h |
This reactivity allows buyers to procure a single 2D precursor and rapidly elaborate it into complex, sp3-rich 3D architectures for drug discovery.
During downstream functionalization involving strong electrophiles, the dimethylsulfamoyl group remains inert. Assays measuring off-target alkylation during standard basic alkylation conditions show the target compound retains >99% structural integrity, while the primary sulfonamide comparator suffers from up to 35% unwanted N-alkylation [1].
| Evidence Dimension | Off-target N-alkylation rate |
| Target Compound Data | <1% side product |
| Comparator Or Baseline | Primary sulfonamide analog (~35% side product) |
| Quantified Difference | 34% reduction in unwanted side-reactions |
| Conditions | Alkyl halide (1.1 eq), K2CO3, DMF, 60°C, 6h |
Eliminating off-target reactivity removes the need for costly and time-consuming protection/deprotection steps during library synthesis.
Due to its high Diels-Alder reactivity and excellent aprotic solubility, this compound is the optimal starting material for generating bridged, 3D molecular libraries. Buyers can leverage the furan moiety to rapidly synthesize diverse cycloadducts without precipitation issues during automated liquid handling [1].
In medicinal chemistry programs where primary sulfonamides cause off-target binding or poor membrane permeability, this exact compound serves as a superior precursor. The dimethyl-substituted sulfonamide retains the polar surface area while preventing unwanted hydrogen bond donation [2].
The compound's high solubility (>50 mM in DMSO) and resistance to off-target alkylation make it highly suitable for continuous flow reactors. It can be subjected to harsh downstream functionalization conditions without the risk of reactor fouling or the need for intermediate purification steps [3].